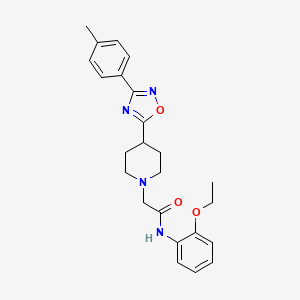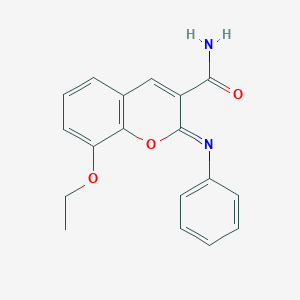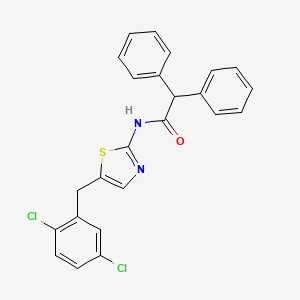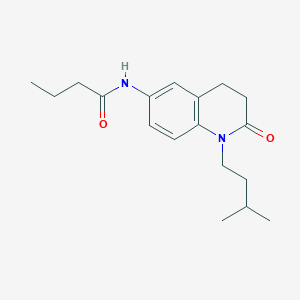
1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone is a useful research compound. Its molecular formula is C16H21N5O3 and its molecular weight is 331.376. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone is involved in diverse synthetic pathways, offering insights into its chemical reactivity and potential applications in developing novel compounds. For example, the compound's oxadiazole core is instrumental in synthesizing various derivatives with potential antimicrobial activities. The structural diversity achieved through the manipulation of this core underlines its significance in medicinal chemistry, as demonstrated by Patel et al. (2011) in their synthesis of pyridine derivatives with antimicrobial properties Patel,S.N.Agravat,FaiyazalamM.Shaikh,2011.
Antimicrobial Activities
The antimicrobial potential of compounds derived from 1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone is a significant area of interest. Studies have shown that modifications of the oxadiazole and piperazine moieties can lead to compounds with considerable antimicrobial efficacy. Bektaş et al. (2010) synthesized triazole derivatives exhibiting good to moderate activities against various microorganisms, suggesting the chemical backbone's utility in developing new antimicrobial agents Bektas\c,H.etal.,2010Bektaş, H. et al., 2010Bektas\c,H.etal.,2010.
Crystal Structure and DFT Studies
The investigation into the crystal structure and theoretical studies of derivatives of 1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone helps in understanding the molecular interactions and stability of these compounds. Kumara et al. (2017) synthesized novel oxadiazol-piperazine derivatives, confirming their structures through crystallographic methods and further analyzing them via DFT calculations to explore their electronic properties and reactivity patterns Kumara,K.etal.,2017.
Antioxidant Activity
Derivatives of 1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone have been evaluated for their antioxidant activity, an essential property for compounds that could mitigate oxidative stress-related diseases. Mallesha et al. (2014) explored the antioxidant potential of oxadiazole-piperazine derivatives, identifying compounds with significant free radical scavenging activity, which highlights the therapeutic potential of these molecules in combating oxidative stress Mallesha,L.etal.,2014.
Wirkmechanismus
Target of Action
The primary target of this compound is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
As a MAGL inhibitor, this compound binds to the active site of the enzyme, preventing it from hydrolyzing 2-AG . This results in an increase in the levels of 2-AG in the body, enhancing its physiological effects .
Biochemical Pathways
The inhibition of MAGL affects the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes, including sleep, mood, appetite, memory, reproduction, and pain . By increasing the levels of 2-AG, this compound can potentially modulate these processes .
Result of Action
The molecular and cellular effects of this compound’s action would be an increase in the levels of 2-AG in the body, leading to enhanced endocannabinoid signaling . This could potentially result in modulated physiological processes, such as reduced pain sensation and improved mood .
Eigenschaften
IUPAC Name |
1-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-3-14-18-16(19-24-14)12-4-5-13(17-10-12)20-6-8-21(9-7-20)15(22)11-23-2/h4-5,10H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPMMNOHMOOALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B3008355.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B3008359.png)


![1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3008362.png)


![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3008368.png)


![methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3008372.png)
![3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B3008373.png)
![2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one](/img/structure/B3008376.png)